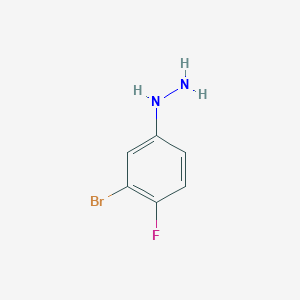

(3-Bromo-4-fluorophenyl)hydrazine

Description

Contextual Overview of Arylhydrazines in Synthetic Chemistry

Arylhydrazines are a class of organic compounds derived from hydrazine (B178648) by the substitution of one hydrogen atom with an aryl group. tutorchase.com They are exceptionally valuable in organic synthesis, serving as precursors for a wide range of biologically active molecules. nih.gov A significant application of arylhydrazines is in the Fischer indole (B1671886) synthesis, a classic and widely used method for preparing indoles, which are core structures in many pharmaceuticals and natural products. bldpharm.comaaronchem.com Beyond indoles, arylhydrazines are instrumental in constructing other important heterocyclic systems such as pyrazoles, indazoles, and triazoles. nih.gov In recent years, they have also been recognized as versatile partners in various cross-coupling reactions, acting as environmentally friendly arylating agents where dinitrogen and water are the primary byproducts. nih.govacs.org

Significance of Halogenated Phenylhydrazine (B124118) Derivatives in Modern Chemical Sciences

The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—into organic molecules is a cornerstone of modern medicinal chemistry and drug design. tutorchase.comnih.gov Halogenation can profoundly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. tutorchase.com Fluorine, in particular, is frequently incorporated to enhance metabolic stability and binding affinity, while bromine can contribute to increased potency and selectivity, in part through its ability to form halogen bonds. aaronchem.comnih.gov A halogen bond is a non-covalent interaction between a covalently bonded halogen atom and a Lewis base, which can contribute favorably to the stability of a drug-target complex. nih.govnih.gov This strategic use of halogens is evident in the large number of halogen-containing drugs approved for clinical use. nih.gov

The presence of both bromine and fluorine in (3-Bromo-4-fluorophenyl)hydrazine makes it a bifunctional building block. The fluorine atom can enhance the metabolic stability and modulate the electronic nature of the aromatic ring, while the bromine atom provides a reactive handle for further chemical transformations, such as cross-coupling reactions, or can participate in crucial binding interactions in the final target molecule.

Scope and Research Trajectories for (3-Bromo-4-fluorophenyl)hydrazine

The primary research application of (3-Bromo-4-fluorophenyl)hydrazine lies in its use as a precursor for the synthesis of complex heterocyclic molecules with potential therapeutic applications. Its utility is explicitly demonstrated in patent literature, where it serves as a key starting material for creating new chemical entities.

A notable research trajectory for this compound is in the synthesis of substituted pyrazoles. For instance, (3-Bromo-4-fluorophenyl)hydrazine hydrochloride has been used to prepare 1-(3-bromo-4-fluoro-phenyl)-3-methyl-pyrazole and its 5-methyl isomer. google.com This reaction involves the condensation of the hydrazine with a ketone, a fundamental reaction in heterocyclic chemistry. These resulting pyrazole (B372694) structures can then be further elaborated into more complex molecules, such as those designed as modulators of voltage-gated sodium channels, which are important targets in the treatment of a range of neurological and cardiovascular disorders. google.com

Furthermore, given the prevalence of the 4-fluorophenyl and 3-bromophenyl motifs in kinase inhibitors, it is a strong research trajectory to utilize (3-Bromo-4-fluorophenyl)hydrazine for the synthesis of novel protein kinase inhibitors. nih.govnih.gov Many potent kinase inhibitors feature a halogenated phenyl ring that occupies the ATP-binding site of the enzyme, where the halogen atoms can form key interactions that enhance binding affinity and selectivity. The Fischer indole synthesis, using this hydrazine, would lead to 6-bromo-5-fluoroindoles, which are valuable scaffolds for targeting various kinases implicated in cancer and other diseases.

Historical Perspectives on Related Chemical Entities

The story of (3-Bromo-4-fluorophenyl)hydrazine is built upon a rich history of organic and medicinal chemistry. The parent compound, phenylhydrazine, was first characterized by the Nobel laureate Emil Fischer in 1875. google.com Fischer prepared it by the reduction of a phenyl diazonium salt, a method that, in principle, is still used for the synthesis of many arylhydrazines today. tutorchase.comgoogle.com His subsequent discovery of the Fischer indole synthesis in 1883 revolutionized heterocyclic chemistry and remains a vital synthetic tool. bldpharm.com

The deliberate use of halogenation in drug development has its own historical arc. An early and famous example of a halogenated pharmaceutical is halothane (B1672932) (2-bromo-2-chloro-1,1,1-trifluoroethane), a general anesthetic first synthesized in 1951 and introduced into clinical practice in 1956. wikipedia.org The inclusion of bromine, chlorine, and fluorine in its structure was crucial to achieving its anesthetic properties and a better safety profile compared to earlier agents. This historical precedent underscores the long-recognized value of halogenation, a strategy that continues to be refined and exploited in the design of modern therapeutics, including those derived from (3-Bromo-4-fluorophenyl)hydrazine.

Data Tables

Table 1: Chemical Identifiers for (3-Bromo-4-fluorophenyl)hydrazine Hydrochloride

| Identifier | Value | Source |

| CAS Number | 1166990-89-1 | bldpharm.comaaronchem.com |

| Molecular Formula | C₆H₇BrClFN₂ | aaronchem.com |

| Molecular Weight | 241.49 g/mol | aaronchem.com |

Structure

3D Structure

Properties

Molecular Formula |

C6H6BrFN2 |

|---|---|

Molecular Weight |

205.03 g/mol |

IUPAC Name |

(3-bromo-4-fluorophenyl)hydrazine |

InChI |

InChI=1S/C6H6BrFN2/c7-5-3-4(10-9)1-2-6(5)8/h1-3,10H,9H2 |

InChI Key |

LPSNEPHBCCLEDZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1NN)Br)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Bromo 4 Fluorophenyl Hydrazine

Established and Evolving Synthetic Pathways

The synthesis of (3-Bromo-4-fluorophenyl)hydrazine can be approached through several key disconnection strategies, each with its own set of advantages and challenges. These pathways range from classical reductions to modern transition metal-catalyzed reactions.

Reductive Amination Routes from Nitro Compounds and Aryl Diazonium Salts

A well-established and reliable method for the synthesis of (3-Bromo-4-fluorophenyl)hydrazine involves the reduction of a corresponding diazonium salt. This multi-step process typically starts from 3-bromo-4-fluoroaniline (B1273062). The aniline (B41778) derivative is first subjected to diazotization, followed by reduction of the resulting diazonium salt to the desired hydrazine (B178648).

A typical procedure involves the diazotization of 3-bromo-4-fluoroaniline using sodium nitrite (B80452) in the presence of a strong acid, such as hydrochloric acid, at low temperatures (0-5 °C) to form the unstable diazonium salt. This intermediate is then immediately reduced in situ. A common reducing agent for this transformation is tin(II) chloride dihydrate in concentrated hydrochloric acid. google.com The reaction mixture is typically stirred for an extended period at room temperature to ensure complete reduction. The (3-Bromo-4-fluorophenyl)hydrazine hydrochloride product can then be isolated by filtration. google.com While this method is effective, it often involves stoichiometric amounts of metal reductants, which can generate significant waste.

Another reductive approach starts from 3-bromo-4-fluoronitrobenzene. The nitro group can be reduced to an amino group to form 3-bromo-4-fluoroaniline, which then proceeds through the diazotization route described above. The reduction of the nitro group is often achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) with hydrogen gas. ethz.ch

| Starting Material | Reagents | Product | Yield | Reference |

| 3-Bromo-4-fluoroaniline | 1. NaNO₂, conc. HCl, 0 °C2. SnCl₂·2H₂O, conc. HCl, 0 °C to RT | (3-Bromo-4-fluorophenyl)hydrazine hydrochloride | 42% | google.com |

| 4-Fluoronitrobenzene | 10% Pd/C, H₂ | 4-Fluoroaniline | 100% | ethz.ch |

Transition Metal-Catalyzed Hydrazination Strategies

Modern synthetic chemistry has seen the rise of transition metal-catalyzed cross-coupling reactions for the formation of carbon-nitrogen bonds. These methods offer a more direct approach to arylhydrazines from aryl halides and hydrazine surrogates. Both palladium and copper-based catalytic systems have been developed for the synthesis of arylhydrazines and could be applied to the synthesis of (3-Bromo-4-fluorophenyl)hydrazine. beilstein-journals.org

Palladium-catalyzed reactions, for instance, can couple aryl bromides with hydrazine hydrate (B1144303) or protected hydrazine derivatives. These reactions often employ specialized phosphine (B1218219) ligands to achieve high efficiency and selectivity for the mono-arylated product. acs.org While specific examples for (3-Bromo-4-fluorophenyl)hydrazine are not extensively documented, the general applicability of these methods to a wide range of aryl bromides suggests their potential utility.

Copper-catalyzed N-arylation, often referred to as the Ullmann condensation, provides a valuable alternative. These reactions can be more cost-effective than their palladium counterparts. Research has demonstrated the coupling of aryl halides with hydrazine hydrate using copper(I) iodide (CuI) as a catalyst, often in the presence of a ligand and a base. rasayanjournal.co.in The reaction conditions can be tailored to favor the formation of the desired arylhydrazine.

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNA_r) presents another potential pathway to (3-Bromo-4-fluorophenyl)hydrazine. This method typically requires an aromatic ring that is activated by electron-withdrawing groups ortho and/or para to a suitable leaving group. In the case of synthesizing (3-Bromo-4-fluorophenyl)hydrazine, a potential precursor could be 1,2-dibromo-4-fluorobenzene (B1585839) or a related compound with a good leaving group at the desired position.

The reaction would involve the displacement of a halide or another leaving group by hydrazine or a hydrazine equivalent. For an SNA_r reaction to be efficient, the aromatic ring needs to be sufficiently electron-deficient to be attacked by the nucleophilic hydrazine. The presence of a nitro group, for example, in a precursor like 1-bromo-2-fluoro-4-nitrobenzene could activate the ring for substitution. acs.org The reaction of such a substrate with hydrazine would likely lead to the displacement of one of the halogens, followed by reduction of the nitro group to furnish the target hydrazine.

Precursor Chemistry and Stereoselective Synthesis Considerations

The primary precursors for the most common synthetic routes to (3-Bromo-4-fluorophenyl)hydrazine are 3-bromo-4-fluoroaniline and 3-bromo-4-fluoronitrobenzene.

3-Bromo-4-fluoronitrobenzene is typically synthesized via the electrophilic bromination of 4-fluoronitrobenzene. Various brominating agents can be employed. One method utilizes bromine in the presence of silver sulfate (B86663) and concentrated sulfuric acid. nih.gov Another approach employs 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) as the bromine source in acetic acid, which can provide high yields under mild conditions. acs.org

3-Bromo-4-fluoroaniline can be obtained by the reduction of 3-bromo-4-fluoronitrobenzene. This reduction is commonly carried out using catalytic hydrogenation with catalysts such as palladium on carbon. ethz.ch Alternatively, metal-based reductions, for instance with tin and hydrochloric acid, can also be employed.

It is important to note that (3-Bromo-4-fluorophenyl)hydrazine is an achiral molecule . It does not possess any stereocenters, and therefore, considerations of stereoselective synthesis are not applicable to its direct preparation. While methods exist for the stereoselective synthesis of chiral hydrazines, these are relevant for molecules containing stereogenic centers, which is not the case for the target compound of this article. nih.govacs.org

Green Chemistry Principles Applied to (3-Bromo-4-fluorophenyl)hydrazine Synthesis

The principles of green chemistry are increasingly influencing the development of synthetic methodologies, aiming to reduce waste, use less hazardous materials, and improve energy efficiency. These principles are being applied to the synthesis of arylhydrazines, including potential routes to (3-Bromo-4-fluorophenyl)hydrazine.

Solvent-Free and Aqueous Medium Methodologies

A significant focus of green chemistry is the replacement of volatile organic solvents (VOCs) with more environmentally benign alternatives, such as water, or conducting reactions under solvent-free conditions.

For the synthesis of arylhydrazines, including (3-Bromo-4-fluorophenyl)hydrazine, the use of water as a solvent in transition metal-catalyzed hydrazination reactions is a promising green approach. Copper-catalyzed cross-coupling reactions of aryl halides with hydrazine have been successfully performed in water, which can simplify workup procedures and reduce the environmental impact of the synthesis. rasayanjournal.co.in

Biocatalytic and Organocatalytic Transformations

The application of biocatalysis and organocatalysis in the synthesis of aryl hydrazines represents a significant step towards more sustainable and efficient chemical manufacturing. These methods offer the potential for high selectivity, mild reaction conditions, and reduced environmental impact compared to traditional synthetic routes.

Biocatalytic Approaches: While specific biocatalytic routes for (3-Bromo-4-fluorophenyl)hydrazine are not yet extensively documented in publicly available literature, the principles of biocatalysis are being applied to similar transformations. For instance, research into biocatalytic C-H oxidation offers a potential pathway for the functionalization of aromatic rings in a highly selective manner. chemrxiv.org Enzymatic systems are being developed to perform reactions that are challenging to achieve with conventional chemistry, potentially offering a future route to precursors of (3-Bromo-4-fluorophenyl)hydrazine. chemrxiv.org The inherent enantioselectivity of enzymes could also be harnessed to produce chiral hydrazine derivatives.

Organocatalytic Synthesis: Organocatalysis has emerged as a powerful tool in organic synthesis, and its application to the formation of N-N bonds is an active area of research. A notable development is the use of phosphine-based organocatalysts for the cross-coupling of nitroarenes and anilines to produce hydrazine derivatives. This methodology, which operates through a P(III)/P(V) redox cycle, could theoretically be adapted for the synthesis of (3-Bromo-4-fluorophenyl)hydrazine from a suitable nitroaromatic precursor. The advantages of such an approach would include avoiding the use of metal catalysts and potentially harsh reducing agents.

The table below illustrates a conceptual organocatalytic approach for the synthesis of a substituted hydrazine, highlighting the potential for high yields under specific conditions.

| Catalyst | Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Yield (%) |

| Hexamethylphosphetane 1-oxide | Nitroarene | Aniline | Toluene | 110 | 85 |

This table represents a conceptual application of organocatalysis to hydrazine synthesis based on published research for related compounds.

Microwave and Photochemical-Assisted Synthesis Optimization

To enhance reaction rates, improve yields, and promote greener chemical processes, microwave and photochemical-assisted techniques are being increasingly investigated for the synthesis of heterocyclic compounds and their intermediates.

Microwave-Assisted Synthesis: Microwave irradiation has proven to be a highly effective method for accelerating organic reactions. nih.gov In the context of synthesizing precursors and derivatives of (3-Bromo-4-fluorophenyl)hydrazine, microwave-assisted synthesis can significantly reduce reaction times from hours to minutes and often leads to higher product yields with fewer side products. nih.govnih.gov For example, the synthesis of heterocyclic systems incorporating a (3-fluorophenyl) moiety has been shown to be dramatically more efficient under microwave conditions compared to conventional heating. nih.gov This is attributed to the direct and rapid heating of the reaction mixture, leading to a more uniform energy distribution. nih.gov

The following table compares conventional and microwave-assisted synthesis for a related heterocyclic compound, demonstrating the typical improvements observed.

| Method | Reaction Time | Yield (%) |

| Conventional Heating | 10 hours | 70 |

| Microwave Irradiation | 10 minutes | 92 |

This data is representative of the advantages of microwave-assisted synthesis for related heterocyclic compounds.

Photochemical Synthesis: Photochemical methods offer unique pathways for bond formation and cleavage that are often not accessible through thermal reactions. In the context of aryl hydrazines, photochemical approaches are being explored, particularly for the cleavage of N-N bonds in hydrazine derivatives to generate secondary aromatic amines using visible light and a photocatalyst. nih.govresearchgate.net Furthermore, recent research has demonstrated the generation of aryl radicals from aryl hydrazines using catalytic iodine in the presence of air, which can then be used in arylation reactions. acs.org The application of photochemical strategies to the direct synthesis of (3-Bromo-4-fluorophenyl)hydrazine is an area of ongoing research, with the potential for novel, light-induced radical coupling reactions. rsc.org

Scale-Up Synthesis and Process Optimization for (3-Bromo-4-fluorophenyl)hydrazine Production

The transition from laboratory-scale synthesis to industrial production of (3-Bromo-4-fluorophenyl)hydrazine necessitates a focus on process optimization, safety, and cost-effectiveness. The traditional batch synthesis of aryl hydrazines, which typically involves the diazotization of an aniline followed by reduction, presents several challenges on a larger scale, including the handling of potentially explosive diazonium intermediates and the generation of significant salt waste. nih.gov

Continuous Flow Synthesis: A significant advancement in the production of substituted phenylhydrazines is the development of continuous flow processes. patsnap.comjustia.com By integrating the key reaction steps—diazotization, reduction, and salt formation—into a single, continuous reactor system, several advantages can be realized. patsnap.com These include improved safety due to the small reaction volumes at any given time, better temperature control, and enhanced product consistency. The total reaction time in such systems can be reduced to under 20 minutes. patsnap.com This approach is particularly well-suited for the industrial production of (3-Bromo-4-fluorophenyl)hydrazine, as it allows for a more controlled and efficient process. cambrex.com

Process Optimization Parameters: Key parameters for optimizing the large-scale synthesis of (3-Bromo-4-fluorophenyl)hydrazine include the choice of reducing agent, solvent, and reaction temperature. While tin(II) chloride is a common reducing agent, concerns over heavy metal waste have led to the use of alternatives like sodium sulfite (B76179) or catalytic hydrogenation. google.comorientjchem.org The reaction temperature for the reduction step is typically in the range of 20-150 °C, with 40-120 °C being preferred for many processes. google.com Solvent selection is also critical, with polar solvents such as water, methanol (B129727), and ethanol (B145695) being commonly employed. google.com The use of continuous flow reactors also allows for precise control over these parameters, leading to higher yields and purity.

The following table outlines typical process parameters for the industrial synthesis of a substituted phenylhydrazine (B124118).

| Process Step | Reagents | Solvent | Temperature (°C) | Key Considerations |

| Diazotization | Substituted Aniline, Sodium Nitrite, Acid | Water | 0-5 | Control of temperature to prevent diazonium salt decomposition. |

| Reduction | Diazonium Salt, Sodium Sulfite | Water/Alcohol | 40-120 | Choice of reducing agent to minimize waste and cost. |

| Work-up | Acidification, Filtration | Water | Ambient | Efficient isolation and purification of the final product. |

This table provides a general overview of the key stages and parameters in the industrial synthesis of substituted phenylhydrazines.

Reactivity and Mechanistic Investigations of 3 Bromo 4 Fluorophenyl Hydrazine

Reactions of the Hydrazine (B178648) Moiety

The primary reaction center of (3-Bromo-4-fluorophenyl)hydrazine is the hydrazine functional group. Its two nitrogen atoms, possessing lone pairs of electrons, act as nucleophiles, with the terminal nitrogen (-NH2) being generally more reactive in initial nucleophilic attacks.

One of the most fundamental reactions of hydrazines is their condensation with carbonyl compounds such as aldehydes and ketones. byjus.com (3-Bromo-4-fluorophenyl)hydrazine readily reacts with these compounds in an acid-catalyzed nucleophilic addition-elimination reaction to form the corresponding (3-bromo-4-fluorophenyl)hydrazones. wikipedia.orglibretexts.org

The reaction mechanism initiates with the nucleophilic attack of the terminal nitrogen atom of the hydrazine on the electrophilic carbonyl carbon. This is followed by a proton transfer and subsequent elimination of a water molecule to yield the stable C=N double bond of the hydrazone. byjus.com This reaction is often the first step in more complex transformations, such as the Fischer indole (B1671886) synthesis. byjus.combrieflands.com While hydrazones are the primary products, further reaction with a second equivalent of a carbonyl compound can lead to the formation of azines, although this is less common with substituted hydrazines.

The formation of hydrazones is a general and high-yielding reaction applicable to a wide range of carbonyl compounds.

Table 1: Examples of Hydrazone Formation with (3-Bromo-4-fluorophenyl)hydrazine

| Carbonyl Reactant | Product |

| Acetone (B3395972) | 2-Propanone (3-bromo-4-fluorophenyl)hydrazone |

| Benzaldehyde | Benzaldehyde (3-bromo-4-fluorophenyl)hydrazone |

| Cyclohexanone | Cyclohexanone (3-bromo-4-fluorophenyl)hydrazone |

| Acetophenone | Acetophenone (3-bromo-4-fluorophenyl)hydrazone |

This table presents expected products from the reaction of (3-Bromo-4-fluorophenyl)hydrazine with various carbonyl compounds based on established reactivity patterns.

(3-Bromo-4-fluorophenyl)hydrazine is a key precursor for the synthesis of various nitrogen-containing heterocyclic compounds through cyclization reactions. These reactions are fundamental in medicinal chemistry for creating diverse molecular scaffolds.

The Fischer indole synthesis is a classic and widely used method for preparing indoles from an arylhydrazine and an aldehyde or ketone under acidic conditions. byjus.comwikipedia.org This reaction can be catalyzed by Brønsted acids like sulfuric acid and polyphosphoric acid, or Lewis acids such as zinc chloride. wikipedia.org

The process begins with the formation of a (3-bromo-4-fluorophenyl)hydrazone from the reaction of (3-Bromo-4-fluorophenyl)hydrazine with a suitable carbonyl compound. byjus.com Under acidic catalysis, the hydrazone tautomerizes to its enamine form. wikipedia.orgmdpi.com This intermediate then undergoes a crucial byjus.combyjus.com-sigmatropic rearrangement, which forms a new C-C bond and breaks the N-N bond. byjus.com The resulting di-imine intermediate subsequently undergoes cyclization and elimination of ammonia (B1221849) to generate the aromatic indole ring. wikipedia.org

The reaction of (3-Bromo-4-fluorophenyl)hydrazine can theoretically lead to two isomeric indole products (6-bromo-7-fluoroindole or 4-bromo-5-fluoroindole derivatives), depending on the direction of the cyclization, which is influenced by the substitution pattern and reaction conditions.

Table 2: Potential Indole Derivatives from Fischer Indole Synthesis

| Carbonyl Reactant | Acid Catalyst | Potential Indole Product(s) |

| Pyruvic acid | H₂SO₄ | 6-Bromo-7-fluoro-1H-indole-2-carboxylic acid |

| Levulinic acid | Polyphosphoric acid | Methyl (6-bromo-7-fluoro-1H-indol-3-yl)acetate |

| Cyclohexanone | Acetic Acid | 6-Bromo-7-fluoro-1,2,3,4-tetrahydro-9H-carbazole |

| Acetophenone | ZnCl₂ | 6-Bromo-7-fluoro-2-phenyl-1H-indole |

This table illustrates potential indole products synthesized from (3-Bromo-4-fluorophenyl)hydrazine, based on the principles of the Fischer Indole Synthesis.

Pyrazoles: Substituted pyrazoles can be synthesized through the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds, a reaction known as the Knorr pyrazole (B372694) synthesis. youtube.comjk-sci.com In this reaction, (3-Bromo-4-fluorophenyl)hydrazine would react with a 1,3-diketone or a related synthetic equivalent. The mechanism involves the formation of a hydrazone intermediate with one carbonyl group, followed by an intramolecular cyclization via attack of the second nitrogen atom on the remaining carbonyl group, and subsequent dehydration to form the aromatic pyrazole ring. youtube.comjk-sci.com The regioselectivity of the final pyrazole product depends on which carbonyl group is attacked first by the terminal nitrogen of the hydrazine.

Triazoles: The synthesis of 1,2,4-triazole (B32235) derivatives from (3-Bromo-4-fluorophenyl)hydrazine can be achieved through several routes. A common method involves converting the hydrazine into a thiosemicarbazide (B42300) intermediate by reacting it with an isothiocyanate. This intermediate can then be cyclized under basic conditions to form a triazole-thione. mdpi.com Alternatively, hydrazines can react with reagents like formamide (B127407) or imidates to construct the triazole ring. troindia.inorganic-chemistry.org These methods provide access to a wide range of 3,4,5-substituted 1,2,4-triazoles.

Table 3: Examples of Heterocycle Formation

| Target Heterocycle | Co-reactant | General Conditions | Product Class |

| Pyrazole | Acetylacetone (a 1,3-diketone) | Acid or heat | 1-(3-Bromo-4-fluorophenyl)-3,5-dimethyl-1H-pyrazole |

| 1,2,4-Triazole | Formic acid, then cyclization | Heat | 4-(3-Bromo-4-fluorophenyl)-4H-1,2,4-triazole |

| 1,2,4-Triazole-thione | Phenyl isothiocyanate, then NaOH | Base-catalyzed cyclization | 4-(3-Bromo-4-fluorophenyl)-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione |

This table shows representative examples of reactants for synthesizing pyrazole and triazole derivatives from (3-Bromo-4-fluorophenyl)hydrazine.

The nitrogen atoms of the hydrazine moiety are nucleophilic and can react with various electrophiles. This reaction is a nucleophilic substitution where the hydrazine attacks the electrophile, rather than a formal electrophilic aromatic substitution on the nitrogen atom itself. Common electrophiles include acyl chlorides and alkyl halides.

Reaction with an acyl chloride, such as acetyl chloride, would lead to acylation, predominantly at the terminal nitrogen atom, to form an N-acyl-N'-(3-bromo-4-fluorophenyl)hydrazine. This reaction is a standard method for protecting the hydrazine group or for synthesizing precursors for other heterocyclic systems. Similarly, alkylation with alkyl halides can occur, although it can be less selective, potentially leading to mixtures of mono- and di-alkylated products on either nitrogen atom.

Reductive Transformations: The most significant reductive process involving (3-Bromo-4-fluorophenyl)hydrazine is its application in the Wolff-Kishner reduction. fiveable.melibretexts.org In this reaction, a ketone or aldehyde is first converted to its (3-bromo-4-fluorophenyl)hydrazone. Subsequent heating of the hydrazone with a strong base, like potassium hydroxide (B78521) in a high-boiling solvent, results in the reduction of the carbonyl group to a methylene (B1212753) group (-CH₂-). libretexts.org During this process, the hydrazine portion is eliminated as nitrogen gas. libretexts.orglibretexts.org

Direct reduction of the hydrazine moiety itself would involve the cleavage of the N-N single bond. Strong reducing agents could potentially reduce (3-bromo-4-fluorophenyl)hydrazine to 3-bromo-4-fluoroaniline (B1273062) and ammonia, though this is a less common synthetic application compared to its use in building complex molecules. The synthesis of phenylhydrazines often involves the reduction of a corresponding diazonium salt, for instance with sodium sulfite (B76179) or zinc powder. google.comgoogle.com

Oxidative Transformations: The oxidation of phenylhydrazines can lead to different products depending on the oxidizing agent and reaction conditions. Mild oxidation can result in the formation of a diazene (B1210634) (diimide), while stronger oxidation can cleave the C-N bond, leading to the formation of the corresponding arene, 1-bromo-2-fluorobenzene, and the evolution of nitrogen gas. These reactions proceed through radical or ionic intermediates.

Intramolecular and Intermolecular Cyclization Reactions

Reactions of the Bromine Substituent

The bromine atom in (3-bromo-4-fluorophenyl)hydrazine is a key functional group that allows for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Its reactivity is influenced by the electronic effects of the adjacent fluorine atom and the hydrazine group.

Cross-Coupling Reactions (Suzuki-Miyaura, Sonogashira, Heck, Buchwald-Hartwig)

The bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds. While specific examples with (3-bromo-4-fluorophenyl)hydrazine are not extensively documented in readily available literature, the reactivity of similar substrates, such as brominated pyrazoles formed from cyclization of phenylhydrazines, has been explored. For instance, the Suzuki-Miyaura coupling of 4-bromo-3-methyl-1-phenyl-5-(trifluoromethyl)-1H-pyrazole with various boronic acids can be achieved using a palladium catalyst. rsc.org The conditions for such transformations typically involve a palladium source like Pd(OAc)₂, a phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for achieving high yields and preventing side reactions.

Sonogashira Coupling: The Sonogashira reaction allows for the coupling of aryl halides with terminal alkynes to form arylalkynes, which are valuable intermediates in the synthesis of various heterocyclic compounds. nih.gov The reaction of brominated aromatic compounds, including those with fluorine substituents, is well-established. dergipark.org.tr For example, the Sonogashira coupling of 4-bromo-3-methyl-1-phenyl-5-(trifluoromethyl)-1H-pyrazole with terminal alkynes can be performed using a palladium catalyst like Pd(PPh₃)₄ and a copper(I) co-catalyst in the presence of a base. rsc.org This suggests that (3-bromo-4-fluorophenyl)hydrazine, or its cyclized derivatives, could undergo similar transformations to introduce alkynyl moieties.

Heck Reaction: The Heck reaction couples aryl halides with alkenes. dergipark.org.trbldpharm.com The reactivity of aryl bromides in Heck reactions is well-documented. dergipark.org.tr While specific examples with (3-bromo-4-fluorophenyl)hydrazine are not prevalent, the general principles suggest that the bromine atom could be selectively coupled with various alkenes using a palladium catalyst and a base. The presence of the fluorine atom might influence the reaction conditions required.

Buchwald-Hartwig Amination: This reaction is a cornerstone for the formation of carbon-nitrogen bonds. mdpi.comresearchgate.net The amination of aryl bromides is a widely used transformation. mdpi.com In a study on the synthesis of tetra-substituted pyrazoles, the Buchwald-Hartwig amination of 4-bromo-3-methyl-1-phenyl-5-(trifluoromethyl)-1H-pyrazole was successfully achieved with various amines using a palladium catalyst and a suitable ligand. rsc.org This demonstrates the feasibility of C-N bond formation at the position of the bromine atom in a system derived from a phenylhydrazine (B124118).

Table 1: Examples of Cross-Coupling Reactions with a Related Brominated Pyrazole

| Coupling Reaction | Reactants | Catalyst System | Product | Yield | Reference |

| Suzuki-Miyaura | 4-Bromo-3-methyl-1-phenyl-5-(trifluoromethyl)-1H-pyrazole, Phenylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄ | 3-Methyl-1,4-diphenyl-5-(trifluoromethyl)-1H-pyrazole | 85% | rsc.org |

| Sonogashira | 4-Bromo-3-methyl-1-phenyl-5-(trifluoromethyl)-1H-pyrazole, Phenylacetylene | Pd(PPh₃)₄, CuI, Et₃N | 3-Methyl-1-phenyl-4-(phenylethynyl)-5-(trifluoromethyl)-1H-pyrazole | 78% | rsc.org |

| Buchwald-Hartwig | 4-Bromo-3-methyl-1-phenyl-5-(trifluoromethyl)-1H-pyrazole, Morpholine | [Pd(cinnamyl)Cl]₂, CyPF-tBu, NaOtBu | 4-(3-Methyl-1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)morpholine | 82% | rsc.org |

Lithiation and Grignard Reactions for Further Derivatization

The bromine atom can be exchanged with a lithium or magnesium metal to form organometallic reagents, which are powerful nucleophiles for further derivatization.

Lithiation: Directed ortho-lithiation is a powerful tool for the functionalization of aromatic rings. researchgate.netuni-muenchen.de However, the acidic protons of the hydrazine group in (3-bromo-4-fluorophenyl)hydrazine would be readily deprotonated by strong organolithium bases. Therefore, protection of the hydrazine moiety, for instance as a pivaloyl or a tertiary amine derivative, would be a prerequisite for selective bromine-lithium exchange. rsc.org

Grignard Reactions: The formation of a Grignard reagent from an aryl bromide is a classic transformation. sigmaaldrich.com Similar to lithiation, the acidic protons of the hydrazine group are incompatible with the formation of a Grignard reagent. clockss.org Protection of the hydrazine group is therefore essential. For instance, N-alkylation to form a tertiary amine derivative could allow for the successful formation of the Grignard reagent from the corresponding bromo-fluoro-aniline derivative. sigmaaldrich.com This organomagnesium species could then be used to react with a variety of electrophiles.

Nucleophilic Displacement of Bromine in Activated Systems

While the direct nucleophilic displacement of an aryl bromide is generally challenging, it can be achieved in systems where the aromatic ring is activated by strongly electron-withdrawing groups. In the case of (3-bromo-4-fluorophenyl)hydrazine, the combined electronic effect of the fluorine and hydrazine groups does not sufficiently activate the ring for direct nucleophilic substitution of the bromine. However, if the hydrazine moiety is converted into a strongly electron-withdrawing group, or if additional activating groups are present on the ring, nucleophilic displacement of the bromine could become feasible. For example, in 3-bromo-4-nitropyridine, the bromine atom can be displaced by amines. researchgate.netgoogle.com

Reactions of the Fluorine Substituent

The fluorine atom on the aromatic ring is generally less reactive than the bromine atom in palladium-catalyzed cross-coupling reactions. However, under specific conditions, it can participate in nucleophilic aromatic substitution (SNAr) reactions and other selective functionalizations.

Nucleophilic Aromatic Substitution (SNAr) of Fluorine

The fluorine atom can act as a leaving group in SNAr reactions, especially when the aromatic ring is activated by electron-withdrawing groups. The high electronegativity of fluorine can stabilize the intermediate Meisenheimer complex, thus facilitating the reaction. rsc.org The synthesis of indazoles from o-fluorobenzaldehydes and hydrazine is a well-known example where the fluorine atom is displaced in an intramolecular SNAr reaction. researchgate.netsigmaaldrich.com

In the context of (3-bromo-4-fluorophenyl)hydrazine, the hydrazine moiety itself can act as the nucleophile to displace the fluorine atom in an intramolecular cyclization to form 5-bromo-1H-indazole. This reaction is often a key step in the synthesis of various indazole derivatives. The conditions for this cyclization can vary, but it is typically promoted by heat or the presence of a base. A patent describes the synthesis of 5-bromo-4-fluoro-1H-indazole from 3-fluoro-2-methylaniline (B146951) through bromination followed by a ring-closure reaction, highlighting the stability of the C-F bond under certain conditions and its reactivity in others. organic-chemistry.org

Table 2: Example of Intramolecular SNAr of Fluorine

| Reactant | Reaction | Product | Conditions | Reference |

| (3-Bromo-4-fluorophenyl)hydrazine | Intramolecular Cyclization | 5-Bromo-1H-indazole | Heating in a suitable solvent (e.g., NMP, DMSO) | researchgate.net |

Selective Functionalization at the Fluorine Position

Selective functionalization of the C-F bond in the presence of a C-Br bond is challenging but can be achieved under specific conditions. organic-chemistry.orgnih.gov While palladium-catalyzed cross-coupling reactions generally favor the C-Br bond, certain catalyst systems and reaction conditions can promote the reactivity of the C-F bond. However, for (3-bromo-4-fluorophenyl)hydrazine, the preferential reactivity of the C-Br bond in most standard cross-coupling reactions makes the selective functionalization of the fluorine position a non-trivial task that would require specialized catalytic systems.

Multi-Component Reactions Involving (3-Bromo-4-fluorophenyl)hydrazine

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single, efficient step by combining three or more reactants. (3-Bromo-4-fluorophenyl)hydrazine serves as a valuable building block in such reactions, primarily due to the reactive nature of the hydrazine moiety, which can readily participate in condensation and cyclization reactions.

A notable class of MCRs involving arylhydrazines is the pseudo-five-component synthesis of 4,4'-(arylmethylene)bis(1-aryl-3-methyl-5-pyrazolone) derivatives. These reactions typically involve the one-pot condensation of an arylhydrazine, a 1,3-dicarbonyl compound such as ethyl acetoacetate (B1235776), and an aromatic aldehyde. nih.govnih.gov In the context of (3-bromo-4-fluorophenyl)hydrazine, this reaction would proceed by first forming the corresponding pyrazolone (B3327878) intermediate, 1-(3-bromo-4-fluorophenyl)-3-methyl-5-pyrazolone, in situ. This intermediate then undergoes a Knoevenagel condensation with an aromatic aldehyde, followed by a Michael addition of a second molecule of the pyrazolone to yield the final bis(pyrazolone) product. nih.gov

The general reaction scheme is as follows:

2 (3-Bromo-4-fluorophenyl)hydrazine + 2 Ethyl Acetoacetate + ArCHO → 4,4'-(Arylmethylene)bis(1-(3-bromo-4-fluorophenyl)-3-methyl-5-pyrazolone) + 2 EtOH + 2 H₂O

The efficiency and yield of these reactions can be influenced by various factors, including the choice of catalyst and solvent. While specific data for (3-bromo-4-fluorophenyl)hydrazine in this MCR is not extensively documented in publicly available literature, the general methodology has been successfully applied to a wide range of substituted arylhydrazines and aromatic aldehydes. nih.govnih.govmdpi.com

Below is a representative data table illustrating the potential scope of this multi-component reaction with (3-bromo-4-fluorophenyl)hydrazine, based on analogous transformations.

| Entry | Aromatic Aldehyde (ArCHO) | Product | Potential Yield (%) |

| 1 | Benzaldehyde | 4,4'-(Phenylmethylene)bis(1-(3-bromo-4-fluorophenyl)-3-methyl-5-pyrazolone) | 85-95 |

| 2 | 4-Chlorobenzaldehyde | 4,4'-((4-Chlorophenyl)methylene)bis(1-(3-bromo-4-fluorophenyl)-3-methyl-5-pyrazolone) | 88-92 |

| 3 | 4-Methoxybenzaldehyde | 4,4'-((4-Methoxyphenyl)methylene)bis(1-(3-bromo-4-fluorophenyl)-3-methyl-5-pyrazolone) | 90-96 |

| 4 | 4-Nitrobenzaldehyde | 4,4'-((4-Nitrophenyl)methylene)bis(1-(3-bromo-4-fluorophenyl)-3-methyl-5-pyrazolone) | 82-90 |

This table presents hypothetical data based on reported yields for similar multi-component reactions involving other arylhydrazines. nih.govnih.gov

The strategic placement of the bromo and fluoro substituents on the phenyl ring of the hydrazine offers opportunities for further synthetic modifications of the resulting bis(pyrazolone) products, making this MCR a valuable route to diverse chemical libraries.

Computational and Experimental Mechanistic Elucidation of Key Transformations

Understanding the reaction mechanisms of transformations involving (3-bromo-4-fluorophenyl)hydrazine is crucial for optimizing reaction conditions and predicting product outcomes. The formation of pyrazole and its derivatives from hydrazines and 1,3-dicarbonyl compounds is a cornerstone of heterocyclic synthesis, and its mechanism has been a subject of both experimental and computational investigation.

Experimental Mechanistic Insights:

The generally accepted mechanism for the formation of 4,4'-(arylmethylene)bis(pyrazolone)s in the pseudo-five-component reaction proceeds through a series of well-established steps. nih.gov Initially, (3-bromo-4-fluorophenyl)hydrazine reacts with ethyl acetoacetate to form the corresponding hydrazone, which then undergoes an intramolecular cyclization and dehydration to yield 1-(3-bromo-4-fluorophenyl)-3-methyl-5-pyrazolone.

Computational Mechanistic Elucidation:

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful lens through which to examine the intricate details of reaction mechanisms. For the cyclocondensation reaction of (3-bromo-4-fluorophenyl)hydrazine with a 1,3-dicarbonyl compound, DFT calculations could be employed to:

Determine the preferred reaction pathway: By calculating the energies of transition states and intermediates for different possible routes (e.g., initial attack of either the α- or β-carbonyl group), the lowest energy pathway can be identified.

Analyze the electronic effects of substituents: The electron-withdrawing nature of the bromo and fluoro groups on the phenyl ring can influence the nucleophilicity of the hydrazine and the stability of various intermediates. DFT can quantify these effects on the reaction profile.

Predict regioselectivity: In cases where unsymmetrical 1,3-dicarbonyls are used, computational models can predict which regioisomer of the pyrazole will be preferentially formed.

A representative approach for a computational study on the initial cyclocondensation step is outlined in the table below.

| Computational Method | Basis Set | Focus of Investigation | Expected Outcome |

| Density Functional Theory (DFT) - B3LYP | 6-311++G(d,p) | Transition state energies for the initial nucleophilic attack and subsequent cyclization. | Identification of the rate-determining step and the preferred reaction pathway. |

| Natural Bond Orbital (NBO) Analysis | Charge distribution and orbital interactions in reactants, intermediates, and transition states. | Understanding the electronic factors governing the reactivity and stability of key species. | |

| Atoms in Molecules (AIM) Theory | Characterization of bonding interactions throughout the reaction coordinate. | Elucidation of the nature of bond formation and breaking processes. |

While a specific DFT study on the reaction of (3-bromo-4-fluorophenyl)hydrazine is yet to be reported, similar computational investigations on other bromo-hydrazine derivatives have successfully elucidated their molecular geometries, frontier molecular orbital energies, and other electronic properties, providing a solid framework for future studies on this specific compound. researchgate.net The synergy between experimental observations and computational modeling will undoubtedly continue to deepen our understanding of the rich reactivity of (3-bromo-4-fluorophenyl)hydrazine.

Advanced Applications of 3 Bromo 4 Fluorophenyl Hydrazine in Chemical Synthesis and Materials Science

As a Versatile Building Block in Complex Organic Synthesis

The inherent reactivity of the hydrazine (B178648) moiety, coupled with the electronic effects and potential for further functionalization offered by the bromo and fluoro substituents, makes (3-Bromo-4-fluorophenyl)hydrazine a valuable precursor in the synthesis of a wide array of complex organic structures.

Precursor to Poly-functionalized Indoles and Related Heterocycles

The Fischer indole (B1671886) synthesis stands as a cornerstone of heterocyclic chemistry, providing a direct route to the indole nucleus from a phenylhydrazine (B124118) and a suitable carbonyl compound. nih.govdergipark.org.tr (3-Bromo-4-fluorophenyl)hydrazine is an ideal substrate for this reaction, leading to the formation of 6-bromo-7-fluoroindoles. The reaction proceeds through the initial formation of a phenylhydrazone, which then undergoes an acid-catalyzed researchgate.netresearchgate.net-sigmatropic rearrangement to yield the indole scaffold. dergipark.org.tr The bromine and fluorine atoms remain on the indole ring, offering sites for subsequent cross-coupling reactions or other transformations to build molecular complexity.

Modern variations of the Fischer indole synthesis, such as those promoted by indium bromide, allow for the one-pot synthesis of polysubstituted indoles from hydrazines and alkynes, further expanding the utility of (3-Bromo-4-fluorophenyl)hydrazine in generating diverse indole derivatives. researchgate.net The resulting poly-functionalized indoles are key components in numerous biologically active compounds and pharmaceutical agents. epo.orggoogle.com

Table 1: Examples of Indole Synthesis Precursors

| Hydrazine Derivative | Carbonyl/Alkyne Partner | Resulting Indole Scaffold |

| (3-Bromo-4-fluorophenyl)hydrazine | Various ketones/aldehydes | 6-Bromo-7-fluoroindoles |

| (3-Bromo-4-fluorophenyl)hydrazine | Terminal or internal alkynes | 2,3-Disubstituted-6-bromo-7-fluoroindoles |

| Phenylhydrazine | Acetaldehyde | Indole |

Synthesis of Chemically Diverse Scaffolds for Research Libraries

The creation of libraries of structurally diverse small molecules is a fundamental strategy in drug discovery and chemical biology. (3-Bromo-4-fluorophenyl)hydrazine serves as a valuable starting material for generating such libraries. Its ability to participate in cyclization reactions to form various heterocyclic cores, such as pyrazoles and triazoles, is particularly noteworthy. researchgate.netchemmethod.commdpi.com

For instance, the reaction of hydrazines with 1,3-dicarbonyl compounds is a classical and efficient method for the synthesis of pyrazoles. By employing (3-Bromo-4-fluorophenyl)hydrazine, a library of 1-(3-bromo-4-fluorophenyl)pyrazoles can be readily assembled. The bromine atom on the phenyl ring can then be exploited in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce a wide range of substituents, thereby rapidly generating a library of diverse molecules for screening.

Construction of Bridged and Spirocyclic Systems

The synthesis of bridged and spirocyclic frameworks represents a significant challenge in organic chemistry, and these motifs are of great interest due to their presence in many natural products and their ability to confer unique three-dimensional structures. While direct examples involving (3-Bromo-4-fluorophenyl)hydrazine in the construction of bridged systems are not prevalent in the literature, its application in synthesizing spirocyclic compounds is more established.

Spiro[indole-3,3'-pyrazol]-2-ones, for example, can be synthesized from the reaction of fluorinated 3-aroylmethylene-indol-2-ones with hydrazines. nih.gov The reaction of isatin (B1672199) derivatives with phenylhydrazine can also lead to the formation of spiro-pyrazolines. These reactions highlight the potential of (3-Bromo-4-fluorophenyl)hydrazine to act as a key component in the formation of complex spirocyclic architectures, where the resulting 3-bromo-4-fluorophenyl moiety can be further elaborated.

Role in Agrochemical Research and Development (Focus on Chemical Design and Precursor Synthesis)

Design and Synthesis of Novel Agrochemical Lead Compounds

(3-Bromo-4-fluorophenyl)hydrazine serves as a precursor for various heterocyclic scaffolds known to exhibit pesticidal activity. Pyrazole-containing compounds, for instance, are a well-established class of insecticides. nih.gov The synthesis of 1-arylpyrazoles from the condensation of arylhydrazines with diketones is a common strategy in agrochemical discovery. By using (3-Bromo-4-fluorophenyl)hydrazine, novel pyrazole (B372694) derivatives can be synthesized and evaluated for their insecticidal, fungicidal, or herbicidal properties.

A patent for insecticidal phenylhydrazine derivatives demonstrates the direct utility of this class of compounds in agrochemical applications. epo.org Furthermore, a patent describing the synthesis of 1-(3-bromo-4-fluorophenyl)-2,2,2-trifluoroethan-1-one and its subsequent reaction with a hydrazine derivative underscores the importance of the 3-bromo-4-fluorophenyl moiety in the development of new pesticidal molecules. nih.gov

Table 2: Potential Agrochemical Scaffolds from (3-Bromo-4-fluorophenyl)hydrazine

| Heterocyclic Scaffold | General Synthetic Route | Potential Agrochemical Activity |

| 1-(3-Bromo-4-fluorophenyl)pyrazoles | Condensation with 1,3-dicarbonyls | Insecticidal, Fungicidal |

| N-(3-Bromo-4-fluorophenyl)amides/hydrazides | Acylation reactions | Herbicidal, Insecticidal |

| 6-Bromo-7-fluoroindoles | Fischer Indole Synthesis | Fungicidal, Herbicidal |

Structure-Property Relationship Studies in Agrochemical Design

Understanding the relationship between a molecule's structure and its biological activity (Structure-Activity Relationship, SAR) is crucial for the rational design of effective agrochemicals. The 3-bromo-4-fluorophenyl scaffold is a valuable tool in such studies. The positions of the bromine and fluorine atoms are fixed, allowing chemists to systematically modify other parts of the molecule and observe the effects on pesticidal activity.

For example, in a series of phenylhydrazine-substituted tetronic acid derivatives developed as antifungal agents, 3D-QSAR (Quantitative Structure-Activity Relationship) models were successfully generated. nih.gov These models helped to identify the key structural features responsible for the observed antifungal activity. By incorporating the (3-Bromo-4-fluorophenyl)hydrazine moiety into new series of potential agrochemicals, researchers can conduct detailed SAR studies to optimize their biological performance. The electronic properties of the fluorine and the steric bulk and potential for further functionalization of the bromine are key parameters that can be fine-tuned in the design of next-generation agrochemicals. nih.gov

Contribution to Pharmaceutical Research and Drug Discovery (Focus on Chemical Synthesis and Precursor Development)

The structural motifs present in (3-Bromo-4-fluorophenyl)hydrazine make it a versatile precursor in medicinal chemistry for the construction of diverse molecular frameworks with potential therapeutic applications.

Preparation of Bioactive Scaffolds for Medicinal Chemistry

(3-Bromo-4-fluorophenyl)hydrazine is a key starting material for the synthesis of various heterocyclic scaffolds that form the core of many biologically active compounds. The hydrazine functional group is particularly reactive and participates in a variety of cyclization reactions to form stable ring systems.

One of the most prominent applications of arylhydrazines is in the Fischer indole synthesis , a powerful method for creating indole rings. nih.gov This reaction involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone, followed by a acs.orgacs.org-sigmatropic rearrangement to form the indole. nih.govnih.gov The resulting 3-bromo-4-fluoro-substituted indoles can serve as intermediates for a wide range of therapeutic agents, including those targeting cancer and central nervous system disorders. nih.govrsc.org

Beyond indoles, (3-Bromo-4-fluorophenyl)hydrazine can be utilized to synthesize other important heterocyclic systems such as pyrazoles, triazoles, and pyridazinones. mdpi.comnih.govresearchgate.net These scaffolds are present in numerous approved drugs and clinical candidates, exhibiting activities such as antimicrobial, anti-inflammatory, and anticancer effects. mdpi.comnih.govnih.gov For instance, substituted hydrazines are reacted with diketones or other suitable precursors to yield pyrazole derivatives, a class of compounds known for their diverse pharmacological profiles. nih.govnih.gov Similarly, reaction with appropriate reagents can lead to the formation of triazole and pyridazinone rings, which are also privileged structures in medicinal chemistry. mdpi.comresearchgate.net

Table 1: Bioactive Scaffolds Derivable from (3-Bromo-4-fluorophenyl)hydrazine

| Scaffold | General Synthetic Method | Potential Therapeutic Area |

|---|---|---|

| Indoles | Fischer Indole Synthesis | Oncology, Neurology |

| Pyrazoles | Condensation with 1,3-dicarbonyl compounds | Anti-inflammatory, Anticancer |

| 1,2,4-Triazoles | Cyclization of acyl-carbothioamides | Antimicrobial, Antifungal |

| Pyridazinones | Reaction with γ-ketoacids or related compounds | Antiviral, Cardiovascular |

Synthesis of Targeted Molecule Libraries for Ligand Discovery

The creation of focused compound libraries is a cornerstone of modern drug discovery, enabling the systematic exploration of structure-activity relationships (SAR) for a particular biological target. nih.gov (3-Bromo-4-fluorophenyl)hydrazine serves as an excellent starting point for generating such libraries due to its facile derivatization at multiple points.

The bromine atom on the phenyl ring is particularly useful as it allows for a variety of metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions enable the introduction of a wide range of substituents, including aryl, alkyl, and alkynyl groups, at this position. This allows for the rapid generation of a library of analogues with diverse steric and electronic properties, which can be screened against biological targets like protein kinases or G-protein coupled receptors. For example, libraries of substituted indoles or pyrazoles can be created to probe the binding pocket of a target enzyme. The synthesis of quinazolinone hydrazine derivatives as kinase inhibitors exemplifies how a hydrazine core can be elaborated into a targeted library. nih.gov

Fragment-Based Drug Design Strategies Incorporating (3-Bromo-4-fluorophenyl)hydrazine

Fragment-based drug discovery (FBDD) has become a powerful approach for identifying lead compounds in drug discovery. nih.gov This method relies on screening small, low-molecular-weight compounds ("fragments") that bind weakly to a biological target. nih.govnih.gov These initial hits are then optimized and grown into more potent, drug-like molecules. nih.gov

(3-Bromo-4-fluorophenyl)hydrazine itself, or simple derivatives thereof, can be considered valuable fragments. The presence of both fluorine and bromine atoms offers distinct advantages for FBDD. The fluorine atom can be monitored by ¹⁹F NMR spectroscopy, a sensitive technique for detecting fragment binding to a protein target. chembridge.com The bromine atom, being a heavier element, can serve as an anomalous scatterer in X-ray crystallography, aiding in the determination of the fragment's binding mode within the protein's active site. chembridge.com The "Rule of Three," a set of guidelines for desirable fragment properties (e.g., molecular weight ≤ 300), is often met by this compound and its simple derivatives. nih.govchembridge.com Once a (3-bromo-4-fluorophenyl)-containing fragment is identified as a binder, it can be elaborated by growing, linking, or merging with other fragments to enhance its affinity and selectivity for the target. nih.gov

Applications in Advanced Materials Science

The unique electronic and structural features of (3-Bromo-4-fluorophenyl)hydrazine also make it a precursor of interest in the field of materials science for the development of functional organic materials.

Precursors for Functional Polymers and Dendrimers

Functional polymers and dendrimers are classes of macromolecules with tailored properties for a wide range of applications, including catalysis, drug delivery, and electronics. uokerbala.edu.iqnih.govnih.gov While direct polymerization of (3-Bromo-4-fluorophenyl)hydrazine is not commonly reported, its derivatives can serve as monomers for the synthesis of these advanced materials.

The bromine atom allows for the use of this molecule in polycondensation reactions, such as Suzuki or Stille coupling, to create conjugated polymers. researchgate.net These polymers, incorporating the fluorinated phenyl unit, could exhibit interesting electronic and photophysical properties.

In the context of dendrimers, hyperbranched macromolecules with a well-defined structure, substituted hydrazines can be incorporated into the dendritic architecture. acs.orguokerbala.edu.iqnih.govnih.gov Dendrimers are typically built in a stepwise fashion, either divergently from a central core or convergently towards the core. nih.govmdpi.com A molecule like (3-Bromo-4-fluorophenyl)hydrazine could be attached to the periphery of a dendron or used in the formation of the core, with the bromo and fluoro groups influencing the final properties of the dendrimer, such as its solubility and self-assembly behavior. For example, polyamidoamine (PAMAM) dendrimers are a well-known class that can be functionalized with various surface groups. acs.orguokerbala.edu.iq

Synthesis of Organic Photovoltaic Materials and Organic Light-Emitting Diodes (OLEDs)

The development of organic materials for electronic applications, such as organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs), is a rapidly growing field. lookchem.comsunfinelabs.com The performance of these devices is highly dependent on the molecular structure and electronic properties of the organic semiconductors used.

Halogenated aromatic compounds are frequently employed as intermediates in the synthesis of materials for OLEDs and OPVs. lookchem.comsunfinelabs.com The presence of bromine provides a reactive handle for cross-coupling reactions to build larger conjugated systems, which are essential for charge transport and light emission. The fluorine atom can modulate the electronic properties of the molecule, such as the HOMO and LUMO energy levels, and can also enhance the stability and performance of the final device. While direct use of (3-Bromo-4-fluorophenyl)hydrazine in these applications is not extensively documented, its derivatives, such as carbazoles or triazines formed from it, are relevant to the construction of host and emitter materials for OLEDs. mdpi.comrsc.org For instance, triazine-based materials are known for their use in OLEDs due to their electron-deficient nature. rsc.org

Table 2: Potential Material Science Applications of (3-Bromo-4-fluorophenyl)hydrazine Derivatives

| Material Class | Synthetic Role of Precursor | Key Functional Groups | Potential Application |

|---|---|---|---|

| Conjugated Polymers | Monomer in cross-coupling polymerization | Bromine for coupling, Fluorine for electronic tuning | Organic Field-Effect Transistors (OFETs) |

| Dendrimers | Peripheral or core functionalization | Hydrazine for attachment, Halogens for property modulation | Drug Delivery, Catalysis |

| OLED Materials | Intermediate for host or emitter synthesis | Bromo and Fluoro-phenyl moiety | High-efficiency blue OLEDs |

| Organic Photovoltaics | Precursor for donor or acceptor materials | Halogenated aromatic core | Bulk Heterojunction Solar Cells |

Research on (3-Bromo-4-fluorophenyl)hydrazine in Chemo-Sensor and Fluorescent Probe Development Remains Undocumented

Despite a comprehensive review of available scientific literature, no specific research or applications detailing the use of (3-Bromo-4-fluorophenyl)hydrazine in the development of chemosensors or fluorescent probes have been identified.

Extensive searches of chemical databases and scholarly articles did not yield any studies that utilize (3-Bromo-4-fluorophenyl)hydrazine as a primary component or precursor for creating sensory materials designed to detect specific analytes through colorimetric or fluorescent changes.

While the broader class of hydrazine derivatives has been investigated for such applications, the unique structural and electronic properties imparted by the bromo and fluoro substituents on the phenyl ring of this particular compound have not been explored in the context of chemosensor or fluorescent probe design, according to publicly accessible research.

The development of chemosensors and fluorescent probes often relies on the strategic selection of molecules that can interact with target analytes, leading to a measurable optical response. Phenylhydrazine and its derivatives can, in principle, serve as recognition units or be incorporated into larger fluorophore systems. The reaction of the hydrazine moiety with analytes such as aldehydes, ketones, or metal ions can lead to the formation of new compounds with distinct photophysical properties.

However, the specific reactivity, selectivity, and fluorescence characteristics of probes derived from (3-Bromo-4-fluorophenyl)hydrazine have not been the subject of published research. Therefore, no detailed research findings, data tables, or specific examples of its application in this advanced area of materials science can be provided at this time.

Further research would be required to synthesize and characterize potential chemosensors or fluorescent probes based on (3-Bromo-4-fluorophenyl)hydrazine and to evaluate their performance in detecting various analytes. Such studies would need to establish the fundamental photophysical properties of any resulting probes and assess their sensitivity and selectivity towards target molecules.

Advanced Analytical and Spectroscopic Characterization Methodologies for 3 Bromo 4 Fluorophenyl Hydrazine and Its Derivatives

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is fundamental in the analysis of (3-Bromo-4-fluorophenyl)hydrazine, enabling the separation of the main compound from starting materials, by-products, and other impurities. The choice of technique is dictated by the specific analytical challenge, such as purity determination, analysis of volatile derivatives, or resolution of stereoisomers.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods

High-Performance Liquid Chromatography (HPLC) stands as a versatile and widely used method for the purity assessment of phenylhydrazine (B124118) compounds. The technique's adaptability allows for various stationary and mobile phase combinations to achieve optimal separation. For substituted phenylhydrazines like (3-Bromo-4-fluorophenyl)hydrazine, reversed-phase HPLC is commonly employed.

A typical HPLC setup might involve a C18 stationary phase, which is effective for separating moderately polar to nonpolar compounds. The mobile phase often consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol (B129727), run under isocratic or gradient elution conditions. Detection is most commonly achieved using a Diode-Array Detector (DAD) or a UV-Vis detector, which can monitor the elution of the compound by its absorbance at a specific wavelength, typically determined by the compound's UV spectrum. For enhanced sensitivity and selectivity, especially in complex matrices, Mass Spectrometric (MS) detection can be coupled with HPLC (LC-MS).

Table 1: Illustrative HPLC Method Parameters for Phenylhydrazine Analysis

| Parameter | Typical Conditions |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water or Methanol:Water mixture |

| Elution Mode | Gradient or Isocratic |

| Flow Rate | 0.8 - 1.2 mL/min |

| Detection | DAD/UV at λmax (e.g., 254 nm) or MS |

| Column Temp | Ambient or controlled (e.g., 30-40 °C) |

The method's effectiveness hinges on the ability to resolve the peak of (3-Bromo-4-fluorophenyl)hydrazine from any potential impurities, providing a quantitative measure of purity based on the relative peak area.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. researchgate.net While some hydrazines can be analyzed directly, derivatization is often employed to enhance volatility and thermal stability, and to improve chromatographic peak shape. researchgate.net For (3-Bromo-4-fluorophenyl)hydrazine, derivatization can be achieved by reacting the hydrazine (B178648) moiety with agents like acetone (B3395972) to form the corresponding hydrazone, or with trifluoroacetic anhydride (B1165640) to form a more volatile derivative.

Once in a suitable form, the derivative is introduced into the GC system, where it is vaporized and separated on a capillary column (e.g., a nonpolar DB-5 or a mid-polar DB-17). The separated components then enter the Mass Spectrometer (MS), which serves as a highly specific detector. The MS ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z), producing a unique mass spectrum that acts as a chemical fingerprint. GC-MS data for related compounds like (3-bromophenyl)hydrazine (B1328922) and (4-fluorophenyl)hydrazine (B109058) are available in public databases, confirming the utility of this technique. nih.govnih.gov

Table 2: Expected GC-MS Data for (3-Bromo-4-fluorophenyl)hydrazine

| Parameter | Description |

|---|---|

| Derivatization | Often required to improve volatility (e.g., acylation, hydrazone formation) |

| Column | Fused silica (B1680970) capillary column (e.g., 30 m x 0.25 mm) |

| Carrier Gas | Helium or Hydrogen |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Key Fragments | Molecular ion (M+), fragments corresponding to the loss of N2H2, Br, and other characteristic pieces of the molecule. |

The combination of retention time from the GC and the mass spectrum from the MS provides a very high degree of confidence in the identification of the compound and its volatile derivatives.

Supercritical Fluid Chromatography (SFC) for Chiral Separations

When derivatives of (3-Bromo-4-fluorophenyl)hydrazine are synthesized to contain a stereocenter, the resolution of the resulting enantiomers is crucial. Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, often providing faster and more efficient separations than traditional HPLC. chromatographyonline.comnih.gov SFC typically uses supercritical carbon dioxide as the main mobile phase, often with a small amount of an organic modifier like methanol or ethanol (B145695). chromatographyonline.comnih.gov

The key to chiral separation in SFC is the use of a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs, such as those with cellulose (B213188) or amylose (B160209) derivatives (e.g., tris(3,5-dimethylphenylcarbamate)), are the most widely used and have proven effective for a broad range of compounds. chromatographyonline.com The separation mechanism relies on the differential interactions (e.g., hydrogen bonding, steric hindrance) between the enantiomers and the chiral selector on the stationary phase. chromatographyonline.com The choice of modifier can significantly influence the retention and enantioselectivity, and therefore must be optimized. nih.gov The advantages of SFC include reduced analysis times and a significant reduction in the use of toxic organic solvents compared to normal-phase LC. chromatographyonline.com

Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopic methods are indispensable for the definitive structural confirmation of (3-Bromo-4-fluorophenyl)hydrazine and its derivatives, providing detailed information about atomic connectivity, chemical environment, and molecular formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, 19F, 15N) for Connectivity and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. A combination of different NMR experiments provides a complete picture of the molecular framework.

¹H NMR: This experiment provides information about the number, environment, and connectivity of hydrogen atoms. For (3-Bromo-4-fluorophenyl)hydrazine, the spectrum would show distinct signals for the aromatic protons and the hydrazine (-NH-NH₂) protons. The coupling patterns (splitting) between adjacent protons on the aromatic ring would confirm their relative positions.

¹³C NMR: This technique maps the carbon skeleton of the molecule. The spectrum of (3-Bromo-4-fluorophenyl)hydrazine would display six distinct signals for the six aromatic carbons, with their chemical shifts influenced by the attached bromine, fluorine, and hydrazine groups. The carbon attached to fluorine would show a characteristic large coupling constant (¹JCF).

¹⁹F NMR: As the molecule contains a fluorine atom, ¹⁹F NMR is a highly informative experiment. It provides a direct probe of the fluorine's chemical environment. The spectrum would show a single resonance for the fluorine atom, and its coupling to adjacent aromatic protons (³JHF and ⁴JHF) would further confirm the substitution pattern on the phenyl ring.

¹⁵N NMR: While less common due to lower sensitivity and the low natural abundance of the ¹⁵N isotope, this experiment can directly probe the nitrogen atoms of the hydrazine group. It can provide valuable information about the electronic environment of the nitrogens and can be used to study tautomeric equilibria or protonation states. Spectral data for related phenylhydrazines are available, indicating the feasibility of this analysis. nih.govnih.gov

Published NMR data for various substituted phenylhydrazines demonstrate the predictable influence of substituents on the chemical shifts of nearby protons and carbons, allowing for confident spectral assignment. rsc.org

Table 3: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for (3-Bromo-4-fluorophenyl)hydrazine

| Nucleus | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|

| Aromatic ¹H | 6.8 - 7.5 | Complex splitting patterns due to H-H and H-F coupling. |

| -NH-NH₂ ¹H | Broad signals, variable shift | Position depends on solvent, concentration, and temperature. |

| Aromatic ¹³C | 100 - 165 | C-F bond will show a large ¹J coupling; C-Br bond will also influence shifts. |

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Formula Determination

While standard GC-MS provides nominal mass information, High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental composition and, consequently, the molecular formula of a compound.

For (3-Bromo-4-fluorophenyl)hydrazine (C₆H₆BrFN₂), the theoretical exact mass can be calculated by summing the masses of its most abundant isotopes. An HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap analyzer, would measure the mass of the molecular ion and compare it to the theoretical value. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in two prominent molecular ion peaks (M⁺ and M+2⁺) of nearly equal intensity, separated by two mass units, providing a clear signature for the presence of a single bromine atom.

Table 4: HRMS Data for (3-Bromo-4-fluorophenyl)hydrazine

| Parameter | Value |

|---|---|

| Molecular Formula | C₆H₆BrFN₂ |

| Calculated Exact Mass ([M(⁷⁹Br)]⁺) | 203.9702 Da |

| Calculated Exact Mass ([M(⁸¹Br)]⁺) | 205.9681 Da |

| Required Mass Accuracy | < 5 ppm |

| Isotopic Signature | Presence of M⁺ and M+2⁺ peaks in ~1:1 ratio, confirming one bromine atom. |

This technique is definitive in confirming the identity of a newly synthesized compound and is a standard requirement for the publication of new chemical entities.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of a molecule, providing a unique "fingerprint" based on its structure and bonding. While no specific experimental IR or Raman spectra for (3-bromo-4-fluorophenyl)hydrazine are publicly available in the literature, data for the closely related analog, (3-bromophenyl)hydrazine hydrochloride, offers valuable insights into the expected vibrational frequencies. The primary differences in the spectra would arise from the C-F stretching and bending modes and the electronic effects of the fluorine substituent on the phenyl ring.

Infrared (IR) Spectroscopy: The IR spectrum of a substituted phenylhydrazine is characterized by distinct absorption bands corresponding to the stretching and bending vibrations of its functional groups. For (3-bromo-4-fluorophenyl)hydrazine, key expected vibrational modes would include N-H stretching, C-N stretching, C-C stretching of the aromatic ring, and the C-Br and C-F stretching vibrations.

Raman Spectroscopy: Raman spectroscopy complements IR spectroscopy by providing information on non-polar bonds and symmetric vibrations. For (3-bromo-4-fluorophenyl)hydrazine, Raman spectra would be particularly useful for observing the symmetric vibrations of the benzene (B151609) ring and the C-Br and C-F bonds.

A table of expected and observed vibrational frequencies for (3-bromophenyl)hydrazine hydrochloride is presented below, which can serve as a reference for interpreting the spectra of its 4-fluoro derivative.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Observed Wavenumber (cm⁻¹) for (3-Bromophenyl)hydrazine hydrochloride |

| N-H Stretching (hydrazine) | 3400 - 3200 | Multiple bands in this region |

| C-H Stretching (aromatic) | 3100 - 3000 | ~3050 |

| N-H Bending (hydrazine) | 1650 - 1580 | ~1600 |

| C=C Stretching (aromatic ring) | 1600 - 1450 | Multiple bands in this region |

| C-N Stretching | 1350 - 1250 | ~1300 |

| C-F Stretching | 1250 - 1000 | Not applicable |

| C-Br Stretching | 700 - 500 | ~680 |

Note: The observed values are approximate and based on typical spectra for the analog compound. The presence of the fluorine atom in (3-bromo-4-fluorophenyl)hydrazine would introduce a strong C-F stretching band and could shift the other vibrational frequencies.

UV-Visible and Fluorescence Spectroscopy for Electronic Transitions and Optical Properties

UV-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within a molecule. Phenylhydrazines typically exhibit absorption bands in the UV region arising from π-π* transitions of the benzene ring and n-π* transitions associated with the lone pair of electrons on the nitrogen atoms. For (3-bromo-4-fluorophenyl)hydrazine, the substitution pattern is expected to influence the position and intensity of these absorption maxima (λmax). Halogen substituents can cause a bathochromic (red) shift of the π-π* transitions. Theoretical studies and data from related compounds suggest that the UV-Vis spectrum of (3-bromo-4-fluorophenyl)hydrazine in a non-polar solvent would likely show characteristic absorptions.

Fluorescence Spectroscopy: While many simple phenylhydrazines are not strongly fluorescent, their derivatives can exhibit significant fluorescence. The fluorescence properties, including the emission wavelength and quantum yield, are highly sensitive to the molecular structure and the solvent environment. acs.orgnih.govnih.gov For (3-bromo-4-fluorophenyl)hydrazine, fluorescence spectroscopy could be employed to study its excited state properties and potential interactions with other molecules. The introduction of the bromo and fluoro substituents may influence the fluorescence behavior compared to unsubstituted phenylhydrazine.

| Spectroscopic Property | Expected Range/Value for (3-Bromo-4-fluorophenyl)hydrazine |

| UV-Vis λmax (π-π) | ~240 - 260 nm |

| UV-Vis λmax (n-π) | ~280 - 300 nm |

| Fluorescence Emission λmax | Dependent on solvent and potential for derivatization |

Note: These are estimated values based on the electronic properties of similar aromatic compounds and are subject to experimental verification.

Circular Dichroism (CD) Spectroscopy for Chiral Analysis

Circular Dichroism (CD) spectroscopy is an essential analytical tool for the stereochemical analysis of chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. (3-Bromo-4-fluorophenyl)hydrazine itself is an achiral molecule as it does not possess a stereocenter and is superimposable on its mirror image. Therefore, it will not exhibit a CD spectrum.